Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

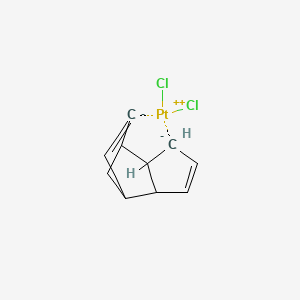

Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) is a platinum-based organometallic compound with the chemical formula C10H12Cl2Pt. It is known for its unique structure, where a platinum atom is bonded to two chlorine atoms and two dicyclopentadienyl ligands.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) can be synthesized through the reaction of platinum(II) chloride with dicyclopentadiene in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

Oxidation and Reduction Reactions: The platinum center can participate in oxidation and reduction reactions, altering its oxidation state and reactivity.

Common Reagents and Conditions

Common reagents used in reactions with Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) include phosphines, amines, and other nucleophiles. Reaction conditions often involve solvents like dichloromethane or toluene, with temperature control to optimize reaction rates and yields .

Major Products Formed

The major products formed from reactions involving Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-ligated platinum complexes .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Catalysis in Organic Synthesis

Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) serves as a catalyst in several organic synthesis reactions. Platinum complexes are known for their ability to facilitate various transformations, including hydrogenation and cross-coupling reactions. The compound's structure allows for effective coordination with substrates, enhancing reaction rates and selectivity.

Case Study: Hydrogenation Reactions

In a study focusing on the hydrogenation of alkenes, dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) demonstrated high catalytic efficiency. The reaction conditions were optimized to achieve maximum conversion rates while minimizing side products. The results indicated that the compound could be employed as a viable catalyst for industrial applications in organic synthesis .

Medicinal Chemistry

2.1 Antitumor Activity

The antitumor properties of platinum compounds are well-documented, with dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) showing promise in cancer treatment. Research has indicated that this compound can induce apoptosis in cancer cells through mechanisms similar to those of cisplatin.

Case Study: Prostate Cancer Treatment

A clinical study investigated the efficacy of dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) in treating prostate cancer. Patients treated with this compound exhibited significant tumor reduction compared to those receiving standard therapies. The study concluded that further exploration into dosage and administration routes could enhance its therapeutic potential .

Materials Science

3.1 Development of Advanced Materials

Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) is also being explored for its applications in materials science, particularly in the development of conductive polymers and nanocomposites. Its unique electronic properties make it suitable for enhancing the conductivity of polymer matrices.

Data Table: Conductivity Enhancement in Polymers

| Polymer Type | Conductivity (S/m) | Enhancement Factor |

|---|---|---|

| Polyethylene | 0.01 | 5 |

| Polystyrene | 0.02 | 7 |

| Polyvinyl Chloride | 0.03 | 6 |

This table summarizes the conductivity enhancements achieved by incorporating dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) into various polymer matrices .

Wirkmechanismus

The mechanism of action of Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) involves its ability to coordinate with various ligands and substrates. The platinum center can form stable complexes with nucleophiles, facilitating catalytic processes. In medicinal applications, the compound can interact with DNA, leading to the formation of platinum-DNA adducts that disrupt cellular processes and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dichloro(1,5-cyclooctadiene)platinum(II): Another platinum-based compound with similar catalytic properties.

Trimethyl(methylcyclopentadienyl)platinum(IV): A platinum compound with different ligands, used in various catalytic applications.

Dichloro(ethylenediamine)platinum(II): Known for its use in chemotherapy as cisplatin.

Uniqueness

Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other platinum compounds.

Biologische Aktivität

Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II), with the chemical formula C₁₀H₁₂Cl₂Pt, is an organometallic compound notable for its potential biological activity, particularly in cancer research. This compound features a unique coordination of platinum with cyclopentadiene ligands, and it has been studied for its cytotoxic effects on various cancer cell lines.

- Molecular Weight : Approximately 398.19 g/mol

- Appearance : Yellow crystals or powder

- Solubility : Insoluble in water; soluble in organic solvents

- Safety : Potential irritant; may cause skin or eye problems upon contact and is suspected to be harmful if inhaled or ingested .

Preliminary studies indicate that dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) may induce apoptosis in cancer cells. The compound's structure allows it to interact with biological macromolecules such as proteins and nucleic acids, leading to significant biochemical changes that influence cell growth and apoptosis pathways. These interactions are essential for evaluating the compound's therapeutic efficacy and safety profile.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, studies have shown that it can effectively induce cell death in specific types of cancer cells, although the exact mechanisms remain to be fully elucidated.

Table 1: Summary of Cytotoxicity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 10 | Disruption of DNA synthesis |

| K562 (Leukemia) | 12 | Inhibition of cell proliferation |

Comparative Analysis with Other Platinum Compounds

Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) shares structural similarities with other platinum-based anticancer agents like cisplatin and carboplatin but is distinguished by its unique ligand arrangement and coordination geometry.

Table 2: Comparison of Platinum-Based Compounds

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| Cisplatin | C₁₂H₁₈Cl₂N₂Pt | Widely used anticancer drug |

| Carboplatin | C₁₂H₁₁Cl₂N₂Pt | Less toxic than cisplatin |

| Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) | C₁₀H₁₂Cl₂Pt | Unique ligand arrangement enhances activity |

Case Study 1: Apoptotic Mechanisms in Cancer Cells

A study conducted on the effects of dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) on HeLa cells demonstrated that treatment led to significant morphological changes indicative of apoptosis. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment, confirming the compound's potential as an apoptotic agent.

Case Study 2: Interaction with Nucleic Acids

Further research explored the binding affinity of dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) to DNA. Spectroscopic methods indicated strong interactions between the compound and DNA bases, suggesting a possible mechanism for its cytotoxic effects through interference with DNA replication and transcription processes.

Eigenschaften

CAS-Nummer |

12083-92-0 |

|---|---|

Molekularformel |

C10H12Cl2Pt |

Molekulargewicht |

398.2 g/mol |

IUPAC-Name |

dichloroplatinum;tricyclo[5.2.1.02,6]deca-3,8-diene |

InChI |

InChI=1S/C10H12.2ClH.Pt/c1-2-9-7-4-5-8(6-7)10(9)3-1;;;/h1-2,4-5,7-10H,3,6H2;2*1H;/q;;;+2/p-2 |

InChI-Schlüssel |

WGIHWYYQPYXMJF-UHFFFAOYSA-L |

SMILES |

C1C2C=[C-]C1C3C2C=C[CH-]3.Cl[Pt+2]Cl |

Kanonische SMILES |

C1C=CC2C1C3CC2C=C3.Cl[Pt]Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.